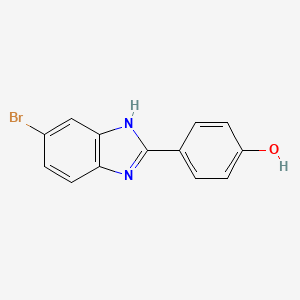

4-(6-bromo-1H-benzimidazol-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-bromo-1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFKAMFTYKXDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 6 Bromo 1h Benzimidazol 2 Yl Phenol and Analogues

Conventional Synthetic Routes for 2-Arylbenzimidazoles

Historically, the synthesis of 2-arylbenzimidazoles has been dominated by condensation reactions.

The most prevalent method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aromatic aldehyde. researchgate.netorientjchem.org This reaction is typically followed by an oxidative cyclodehydrogenation step. mdpi.com The initial condensation forms an aniline (B41778) Schiff's base intermediate, which then undergoes cyclization to form the benzimidazole (B57391) ring. nih.gov

The direct condensation of o-phenylenediamines with carboxylic acids or their derivatives is another common approach, though it often necessitates strong acidic conditions and high temperatures. nih.govresearchgate.net For instance, the reaction of o-phenylenediamine with 4-hydroxybenzoic acid derivatives would be a direct route to the phenol-substituted benzimidazole core.

A general scheme for the synthesis of 2-arylbenzimidazoles from o-phenylenediamines and aromatic aldehydes is a two-step process that often generates aniline Schiff's bases in situ, followed by oxidation. nih.gov Various oxidizing agents have been employed for this purpose, including manganese dioxide, oxone, and sodium bisulfite. nih.gov

For the specific synthesis of 4-(6-bromo-1H-benzimidazol-2-yl)phenol, the starting materials would be 4-bromo-1,2-diaminobenzene and 4-hydroxybenzaldehyde. The condensation of these two precursors, followed by cyclization, would yield the target compound.

Efforts to improve traditional methods have focused on the use of various catalysts and reaction media to enhance yields and reduce reaction times. For example, ammonium (B1175870) chloride has been demonstrated as an effective and environmentally friendly catalyst for the condensation of o-phenylenediamines with carbonyl compounds in chloroform (B151607) at room temperature. nih.gov Other catalysts, such as p-toluenesulfonic acid (p-TsOH), have also been utilized to promote the reaction between o-phenylenediamines and aldehydes. orientjchem.org

The choice of solvent can also play a crucial role. While many traditional methods employ organic solvents, there has been a shift towards more sustainable options like water. scirp.org The use of water as a solvent is not only environmentally advantageous but can also lead to high to excellent yields of 2-aryl benzimidazole derivatives. scirp.org In some cases, solvent-free conditions, such as grinding the reactants together, have been shown to be effective. scirp.org

The table below summarizes the optimization of reaction conditions for the synthesis of 2-phenyl benzimidazole, a representative example of a 2-arylbenzimidazole.

| Catalyst (Ammonium Salt) | Time (hours) | Yield (%) |

| NH4Cl | 4 | 92 |

| NH4Br | 5 | 85 |

| NH4I | 6 | 78 |

| (NH4)2SO4 | 6 | 75 |

Reaction conditions: o-phenylenediamine (1 mmol), benzaldehyde (B42025) (1 mmol), ammonium salt (4 mmol) in CHCl3 at room temperature. nih.gov

Advanced Synthetic Approaches for Brominated Benzimidazole-Phenol Scaffolds

More recently, advanced synthetic techniques have been applied to the synthesis of benzimidazole derivatives to improve efficiency and sustainability.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. dergipark.org.trresearchgate.net This technique has been successfully applied to the synthesis of benzimidazoles, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. researchgate.netmdpi.com

For instance, the microwave-assisted reaction of N-phenyl-o-phenylenediamine and benzaldehyde can be completed in as little as 5 minutes with excellent yields. mdpi.com This method offers a rapid and efficient route to 1,2-disubstituted benzimidazoles. mdpi.com Microwave irradiation has also been employed for the synthesis of benzimidazoles from resin-bound esters and in the presence of various catalysts, highlighting its versatility. nih.govnih.gov A study demonstrated the use of a surfactant-modified Moroccan clay catalyst under microwave irradiation for the synthesis of 2-arylbenzimidazoles, which allowed for easy recycling and reuse of the catalyst. researchgate.net

The table below illustrates the effect of microwave power on the yield of 2-phenylbenzimidazole (B57529) synthesis.

| Microwave Power (W) | Time (min) | Yield (%) |

| 100 | 15 | 65 |

| 200 | 10 | 80 |

| 300 | 5 | 92 |

| 400 | 5 | 92 |

Reaction conditions: o-phenylenediamine, benzaldehyde, and Al-PILC catalyst. researchgate.net

The development of novel catalysts is a key area of research in benzimidazole synthesis. rsc.orgresearchgate.net A wide range of catalysts, including both metal-based and metal-free systems, have been explored to facilitate the cyclization reaction.

Supported gold nanoparticles (AuNPs) have shown promise as efficient heterogeneous catalysts for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles from o-phenylenediamines and aldehydes under ambient conditions. mdpi.comnih.gov Catalysts like Au/TiO2 can be recovered and reused multiple times without a significant loss of activity. nih.gov

Other catalytic systems that have been successfully employed include:

Nano-Fe2O3 : This catalyst works efficiently in an aqueous medium, offering advantages such as short reaction times and recyclability. rsc.org

Nano-Ni(II)/Y zeolite : This catalyst allows for the condensation reaction to be performed under solvent-free conditions. rsc.org

Silica supported periodic acid (H5IO6) : This catalyst has been used for the efficient synthesis of 2-aryl benzimidazoles at room temperature. nih.gov

Erbium triflate (Er(OTf)3) : A Lewis acid catalyst that promotes the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions. mdpi.com

A plausible mechanism for the gold-catalyzed synthesis involves the initial reaction of the aldehyde and o-phenylenediamine to form an imine, which then undergoes cyclization on the surface of the gold nanoparticles, followed by dehydrogenation to yield the benzimidazole product. mdpi.com

Derivatization Strategies for this compound Analogues

Once the core this compound scaffold is synthesized, further derivatization can be carried out to produce a library of analogues. These modifications can be targeted at the phenol (B47542) group, the benzimidazole nitrogen, or by replacing the bromo substituent.

For example, the synthesis of 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole was achieved by reacting 5-bromo-2-(2-nitrophenyl)-1H-benzimidazole with benzyl (B1604629) bromide in the presence of sodium hydride. mdpi.com This demonstrates a common strategy for N-alkylation of the benzimidazole ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for functionalizing the brominated position of the benzimidazole ring. mdpi.comresearchgate.net These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino groups at the C-5(6) position. For instance, the reaction of an N-protected 5-bromo-2-nitrophenyl-benzimidazole with aryl boronic acids can yield 5-aryl substituted derivatives. mdpi.com

The synthesis of 4-bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) with N-phenyl-1,2-phenylenediamine in ethanol. nih.govnih.gov This highlights how variations in the starting aldehyde can be used to introduce different substituents on the phenol ring of the final product.

Synthetic Pathways to this compound and Its Analogs

The synthesis of this compound, a significant heterocyclic compound, is primarily achieved through the condensation of a substituted o-phenylenediamine with a benzoic acid derivative. This core reaction, known as the Phillips condensation, allows for the formation of the benzimidazole ring system. adichemistry.com Modifications to both the phenolic and benzimidazole components of the molecule can be achieved by utilizing appropriately substituted starting materials or by further derivatization of the final product.

The principal synthetic route to this compound involves the reaction of 4-bromo-1,2-phenylenediamine with 4-hydroxybenzoic acid. This condensation is typically carried out in the presence of a dehydrating agent or a catalyst, such as a strong acid, at elevated temperatures. adichemistry.comscholarsresearchlibrary.com The use of 4-bromo-1,2-phenylenediamine as a starting material directly incorporates the bromo-substituent at the desired position on the benzimidazole nucleus. researchgate.netmdpi.com

Similarly, the synthesis of various analogues can be achieved by employing different substituted o-phenylenediamines or benzoic acids. For instance, the use of o-phenylenediamine in place of its bromo-derivative would yield the parent compound, 4-(1H-benzimidazol-2-yl)phenol. nih.gov

Chemical Modifications on the Phenolic Moiety

Chemical modifications on the phenolic moiety of this compound and its analogs are crucial for developing new derivatives with altered properties. These modifications primarily target the hydroxyl group, enabling the introduction of various functional groups.

One common modification is the etherification of the phenolic hydroxyl group. For example, the reaction of a 2-(4-hydroxyphenyl)benzimidazole derivative with an alkyl halide in the presence of a base, such as potassium carbonate, can yield the corresponding alkoxy-substituted benzimidazole. scholarsresearchlibrary.com This approach allows for the introduction of a wide range of alkyl or substituted alkyl chains.

Another important modification involves the introduction of additional substituents onto the phenolic ring. This is typically achieved by starting with a substituted 4-hydroxybenzoic acid derivative during the initial condensation reaction. For instance, the use of 5-bromo-2-hydroxy-3-methoxybenzaldehyde in a condensation reaction with N-phenyl-1,2-phenylenediamine has been reported to produce 4-bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol. nih.govnih.gov This demonstrates that the substitution pattern on the phenolic ring can be readily varied.

The following table summarizes some examples of chemical modifications on the phenolic moiety of benzimidazole derivatives:

| Starting Material 1 | Starting Material 2 | Resulting Compound | Modification Type | Reference(s) |

| o-Phenylenediamine | 4-Hydroxybenzoic Acid | 4-(1H-benzimidazol-2-yl)phenol | Parent Compound | nih.gov |

| 4-Bromo-1,2-phenylenediamine | 4-Hydroxybenzoic Acid | This compound | Bromo-substitution on Benzimidazole | researchgate.netmdpi.com |

| 2-(4-Hydroxyphenyl)benzimidazole | Alkyl Halide | 2-(4-alkoxyphenyl)benzimidazole | Etherification | scholarsresearchlibrary.com |

| N-phenyl-1,2-phenylenediamine | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol | Substitution on Phenolic Ring | nih.govnih.gov |

Substituent Effects on the Benzimidazole Nucleus

The introduction of substituents onto the benzimidazole nucleus has a profound impact on the chemical and physical properties of the resulting compounds. The nature and position of these substituents can influence factors such as electronic distribution, lipophilicity, and biological activity.

Furthermore, the introduction of other functional groups onto the benzimidazole ring can lead to a diverse range of analogues. For example, the synthesis of nitro-substituted benzimidazoles, such as 4-(6-nitro-1H-benzimidazol-2-yl)phenol, has been reported. nih.gov The nitro group, being a strong electron-withdrawing group, can significantly alter the properties of the molecule. Conversely, the introduction of electron-donating groups, such as a methyl group to form 4-(6-methyl-1H-benzimidazol-2-yl)phenol, would have an opposing effect on the electronic properties of the benzimidazole core. nih.gov

The following table illustrates the effect of different substituents on the benzimidazole nucleus:

| Substituent at Position 6 | Electronic Effect | Potential Impact on Properties | Example Compound | Reference(s) |

| -Br | Electron-withdrawing | Increased acidity of N-H, altered biological activity | This compound | researchgate.netmdpi.com |

| -NO₂ | Strongly electron-withdrawing | Significant alteration of electronic properties | 4-(6-nitro-1H-benzimidazol-2-yl)phenol | nih.gov |

| -CH₃ | Electron-donating | Increased electron density in the ring system | 4-(6-methyl-1H-benzimidazol-2-yl)phenol | nih.gov |

| -H | Neutral | Baseline for comparison | 4-(1H-benzimidazol-2-yl)phenol | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 6 Bromo 1h Benzimidazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of 4-(6-bromo-1H-benzimidazol-2-yl)phenol is anticipated to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) and phenol (B47542) rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the interplay of resonance and inductive effects.

The protons on the phenolic ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-3' and H-5') would likely resonate at a different frequency than the protons ortho to the benzimidazole substituent (H-2' and H-6').

In the benzimidazole portion, the presence of the bromine atom at the C-6 position will significantly influence the chemical shifts of the aromatic protons. The proton at C-5 (H-5) is expected to be a doublet, coupled to the proton at C-4 (H-4). The proton at C-7 (H-7) will likely appear as a singlet or a narrow doublet due to a small meta-coupling. The N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet at a downfield chemical shift, which is sensitive to solvent and concentration.

A related compound, 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol, has been synthesized and its ¹H NMR spectrum in DMSO-d⁶ solution has been reported, which supports the expected complexity of the aromatic region in such molecules. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.6-7.8 | d | ~8.5 |

| H-5 | ~7.3-7.5 | dd | ~8.5, ~2.0 |

| H-7 | ~7.8-8.0 | d | ~2.0 |

| H-2', H-6' | ~7.9-8.1 | d | ~8.8 |

| H-3', H-5' | ~6.9-7.1 | d | ~8.8 |

| N-H | ~12.5-13.5 | br s | - |

| O-H | ~9.5-10.5 | br s | - |

The carbon atom bearing the bromine (C-6) is expected to have a chemical shift in the range of 115-120 ppm. The imine carbon (C-2) of the benzimidazole ring is characteristically deshielded and would appear significantly downfield. The carbons of the phenol ring will show shifts consistent with a 1,4-disubstitution pattern, with the carbon attached to the hydroxyl group (C-4') being the most deshielded in that ring. Data from the parent compound, 4-(1H-benzimidazol-2-yl)phenol, serves as a useful reference for these predictions. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-152 |

| C-3a | ~135-143 |

| C-4 | ~112-120 |

| C-5 | ~123-126 |

| C-6 | ~115-118 |

| C-7 | ~115-122 |

| C-7a | ~138-145 |

| C-1' | ~120-123 |

| C-2', C-6' | ~128-130 |

| C-3', C-5' | ~115-117 |

| C-4' | ~158-160 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule. The IR and Raman spectra of this compound would be complementary, with some vibrations being more prominent in one technique than the other.

Key expected vibrational modes include the O-H and N-H stretching frequencies, which are typically broad in the IR spectrum due to hydrogen bonding. The C=N stretching of the imidazole ring and the C=C stretching vibrations of the aromatic rings would appear in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound Predicted data based on general spectroscopic correlations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| N-H Stretch | 3100-3500 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch | 1610-1640 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Phenol) | 1200-1260 |

| C-N Stretch | 1250-1350 |

| C-Br Stretch | 500-650 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. Benzimidazole derivatives are known to be fluorescent, and their photophysical properties are of significant interest. rsc.orgnih.gov The UV-Vis absorption spectrum of this compound is expected to exhibit intense absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated aromatic system. The presence of the bromine atom, a heavy atom, may influence the photophysical properties, potentially promoting intersystem crossing. nsf.gov The absorption maxima can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Data for this compound Predicted data based on analysis of similar compounds.

| Solvent | Predicted λmax (nm) | Type of Transition |

| Methanol | ~300-320 | π→π |

| Dichloromethane | ~305-325 | π→π |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The high-resolution mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of the molecule would likely involve the loss of small neutral molecules such as HCN and CO, as well as cleavage of the bond between the benzimidazole and phenol rings.

Table 5: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₉BrN₂O |

| Exact Mass | 287.9902 |

| Molecular Ion [M]⁺ | m/z 288 |

| Molecular Ion [M+2]⁺ | m/z 290 |

| Isotopic Ratio (M/M+2) | ~1:1 |

X-ray Diffraction Studies for Single-Crystal and Solid-State Structural Analysis

While single-crystal X-ray diffraction data for the title compound is not available, analysis of a closely related structure, 4-bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol, provides valuable insights into the likely solid-state conformation. nih.govnih.gov It is probable that this compound also crystallizes in a centrosymmetric space group, with intermolecular hydrogen bonding playing a significant role in the crystal packing. An intramolecular hydrogen bond between the phenolic hydroxyl group and one of the imidazole nitrogen atoms is also highly likely, leading to a relatively planar conformation of the molecule.

Table 6: Predicted Crystallographic Parameters for this compound Predicted data based on analysis of similar compounds.

| Parameter | Predicted Value/Type |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

| Key Intramolecular Interactions | O-H···N hydrogen bond |

Determination of Molecular Geometry and Conformation

A definitive determination of bond lengths, bond angles, and torsion angles for this compound would require X-ray crystallographic data or validated computational chemistry models for this specific molecule. While related structures often exhibit a degree of planarity between the benzimidazole and phenol rings, the exact dihedral angle and any deviations from planarity caused by the bromine substituent are unknown.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of a phenolic hydroxyl group and the nitrogen atoms in the benzimidazole ring strongly suggests the formation of both intramolecular and intermolecular hydrogen bonds. An intramolecular O-H···N bond would be expected, leading to the formation of a stable six-membered ring motif (an S(6) ring). researchgate.net Intermolecularly, the N-H group of the benzimidazole and the phenolic oxygen could act as hydrogen bond donors and acceptors, respectively, leading to the formation of chains or more complex networks in the solid state. nih.gov A quantitative analysis, including bond distances and angles for these interactions, is not possible without experimental data.

Investigation of Pi-Pi Stacking Interactions in Crystalline Architectures

Pi-pi stacking is a common feature in the crystal structures of aromatic heterocyclic compounds like benzimidazoles, contributing significantly to the stability of the crystalline lattice. researchgate.net The analysis of these interactions would involve measuring parameters such as the centroid-to-centroid distance and the slip angle between adjacent aromatic rings. This information is derived directly from crystal structure data, which is currently unavailable for this compound.

Computational Chemistry and Molecular Modeling of 4 6 Bromo 1h Benzimidazol 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecular systems. By utilizing functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), it is possible to accurately predict the geometric and electronic characteristics of 4-(6-bromo-1H-benzimidazol-2-yl)phenol.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For benzimidazole (B57391) derivatives, this energy gap is a key parameter in evaluating their potential applications. researchgate.netresearchgate.net

Table 1: Theoretical Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap |

Note: Specific values are dependent on the computational method and have been omitted. A smaller energy gap generally suggests higher reactivity.

The distribution of HOMO and LUMO densities across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas denoting positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely highlight the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the phenol (B47542) group as regions of high electron density. researchgate.net

Theoretical vibrational frequency calculations, performed using DFT methods, are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. A strong correlation between the computed and experimental spectra validates the optimized molecular structure. For instance, characteristic vibrational modes for benzimidazole derivatives include N-H stretching, C=N stretching, and aromatic C-H stretching. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic perspective on the conformational landscape and stability of this compound. By simulating the motion of atoms and molecules over time, MD can explore the accessible conformations and their relative energies, offering insights into the flexibility of the molecule and the stability of different rotamers, particularly concerning the phenol ring's orientation relative to the benzimidazole core.

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions

Table 2: Typical Contributions to Hirshfeld Surface for Bromo-Substituted Heterocycles

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | ~35-46% |

| H···C/C···H | ~12-21% |

| H···Br/Br···H | ~10-11% |

| H···N/N···H | ~7-8% |

Note: These are representative values from similar structures and the actual values for the title compound may vary.

Theoretical Studies on Photophysical Properties and Charge Transfer Characteristics

Theoretical calculations are crucial for elucidating the photophysical properties of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. These calculations can reveal the nature of these transitions, such as π→π* or n→π*, and how they are influenced by the molecular structure and solvent environment. researchgate.net

Furthermore, computational studies can shed light on intramolecular charge transfer (ICT) characteristics, which are vital for applications in nonlinear optics (NLO) and organic light-emitting diodes (OLEDs). The analysis of orbital transitions can indicate the direction and extent of charge redistribution upon photoexcitation. nih.govbiointerfaceresearch.com

Investigation of Biological Activities of 4 6 Bromo 1h Benzimidazol 2 Yl Phenol

Antimicrobial Activity Profile

The ability of a compound to inhibit or kill microbial pathogens is a critical first step in the development of new antimicrobial agents. The following sections detail the known antibacterial and antifungal efficacy of 4-(6-bromo-1H-benzimidazol-2-yl)phenol and its closely related analogues.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Research into the antibacterial properties of 2-(5-bromo-1H-benzimidazol-2-yl)phenol, a compound structurally analogous to the subject of this article, has been conducted. In one study, this ligand, denoted as HL1, was found to be inactive when screened for antibacterial activity. However, its metal complexes with Ru(III) and Co(II) demonstrated moderate antibacterial effects. researchgate.net This suggests that while the base compound may lack inherent antibacterial action, its coordination with metal ions can confer such properties.

Furthermore, the same study explored the impact of additional substitutions on the phenol (B47542) ring of the bromo-benzimidazole scaffold. Derivatives with dihydroxy and trihydroxy substitutions, such as 2,3-dihydroxy, 2,5-dihydroxy, and the trihydroxy derivative 4-(5-bromo-1H-benzimidazol-2-yl)benzene-1,2,3-triol, exhibited moderate antibacterial activity. researchgate.net This indicates that the presence and position of hydroxyl groups on the phenolic ring are crucial for antibacterial efficacy in this class of compounds.

| Compound/Complex | Antibacterial Activity |

| 2-(5-bromo-1H-benzimidazol-2-yl)phenol (HL1) | Inactive |

| Ru(III) complex of HL1 | Moderate |

| Co(II) complex of HL1 | Moderate |

| 2,3-dihydroxy derivative | Moderate |

| 2,5-dihydroxy derivative | Moderate |

| 4-(5-bromo-1H-benzimidazol-2-yl)benzene-1,2,3-triol | Moderate |

Antifungal Efficacy

Antineoplastic and Antiproliferative Potentials

The development of novel anticancer agents is a cornerstone of oncological research. Benzimidazole (B57391) derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Assessments on Cancer Cell Lines

Direct in vitro cytotoxicity data for this compound is not specified in the available literature. However, studies on other bromo-substituted benzimidazole compounds have demonstrated significant cytotoxic potential. For example, a study on 5-bromo- and 5,6-dibromo-terbenzimidazole derivatives revealed their cytotoxic effects on human lymphoblastoma (RPMI 8402) and several solid human tumor cell lines. nih.gov The introduction of a trifluoromethyl substituent to 2''-trifluoromethyl-5,6-dibromoterbenzimidazole resulted in a significant increase in cytotoxicity. nih.gov

Another study on N,2,6-trisubstituted 1H-benzimidazole derivatives found that compounds with a 5-bromo-2-hydroxy substitution showed strong anticancer activity against a panel of cancer cell lines, with IC50 values ranging from 2.39 to 13.20 μM. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

| 5-bromo-2-hydroxy substituted N,2,6-trisubstituted 1H-benzimidazole derivative | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39 - 13.20 |

It is important to note that these results are for structurally related compounds and not for this compound itself.

Proposed Cellular Mechanisms of Action in Cancer Inhibition

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with various cellular processes. One of the key mechanisms proposed for bromo-substituted benzimidazoles is the inhibition of topoisomerase I. nih.gov This enzyme is crucial for DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, cell death. Studies on 5-bromo- and 5,6-dibromoterbenzimidazoles have indicated that these compounds act as potent topoisomerase I poisons. nih.gov

Another proposed mechanism for the anticancer effects of benzimidazole derivatives is the inhibition of tubulin polymerization. A new class of benzimidazole derivatives was designed as tubulin polymerization inhibitors, with some compounds exhibiting high cytotoxicity against cancer cells. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Enzyme Inhibition Studies

The specific inhibition of enzymes is a major strategy in drug discovery. While direct enzyme inhibition data for this compound is not available, research on related bromo-substituted benzimidazoles has shown inhibitory activity against various enzymes. For instance, a study on 5-bromo-2-aryl benzimidazoles identified them as α-glucosidase inhibitors. acs.org Another study on substituted benzimidazole analogues highlighted their potential as α-amylase inhibitors. nih.gov

Furthermore, some benzimidazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory pathway. nih.gov The inhibitory activity was found to be dependent on the substitution pattern on the benzimidazole ring. nih.gov These studies underscore the potential of the bromo-benzimidazole scaffold to interact with and inhibit various enzymatic targets.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a significant target in drug discovery. While the benzimidazole scaffold is found in some compounds designed as DHFR inhibitors, a review of the scientific literature reveals no specific studies investigating the inhibitory activity of this compound against this enzyme. nih.gov One study on N,2,6-trisubstituted 1H-benzimidazole derivatives identified dihydrofolate reductase as a promising target for some of its tested compounds; however, this compound was not included in this investigation. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. Despite the interest in benzimidazole-containing compounds as potential cholinesterase inhibitors, there is currently no published research specifically evaluating the inhibitory effects of this compound on either acetylcholinesterase or butyrylcholinesterase.

Carbonic Anhydrase (CA) Isoenzyme Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Phenolic compounds and their derivatives have been explored as carbonic anhydrase inhibitors. nih.govtuni.fi Research has been conducted on derivatives of 4-(1H-benzimidazol-2-yl)phenol, which have shown inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov However, specific inhibitory data for this compound against any carbonic anhydrase isoenzyme is not available in the current scientific literature.

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Consequently, urease inhibitors are of interest for the treatment of infections caused by these bacteria. While various heterocyclic compounds, including some benzimidazole derivatives, have been investigated for their urease inhibitory potential, there are no specific studies reporting the evaluation of this compound as a urease inhibitor. nih.govnih.govresearchgate.net

Exploration of Other Relevant Enzymatic Targets

A comprehensive search of the scientific literature did not yield any studies investigating the activity of this compound against other specific enzymatic targets beyond those mentioned above.

Antioxidant Properties and Reactive Oxygen Species Scavenging Capacity

The antioxidant potential of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. e3s-conferences.orgnih.govresearchgate.netnih.gov Phenolic compounds are well-known for their antioxidant properties. However, there is a lack of specific published data on the antioxidant and reactive oxygen species scavenging capacity of this compound.

Assessment of Analgesic and Anti-inflammatory Effects

Preclinical evaluation of analgesic and anti-inflammatory effects often involves models such as the hot plate test and the carrageenan-induced paw edema assay, respectively. researchgate.netresearchgate.netnih.govnih.govscielo.brscience-line.com While the broader class of benzimidazole derivatives has been explored for various pharmacological activities, specific studies to assess the analgesic and anti-inflammatory effects of this compound have not been reported in the available scientific literature.

Evaluation of Antihypertensive Activity

Currently, there is a lack of specific research data evaluating the antihypertensive activity of the chemical compound this compound. While the broader class of benzimidazole derivatives has been a subject of interest in the development of antihypertensive agents, studies focusing on this particular substituted phenol are not available in the reviewed scientific literature.

The benzimidazole structure is a key component in several Angiotensin II Receptor Blockers (ARBs), which are a class of drugs used to treat high blood pressure. nih.gov Compounds such as Telmisartan and Milfasartan contain a benzimidazole ring, which is crucial for their pharmacological activity. nih.gov Researchers have explored various substituted benzimidazoles as potential ARBs, which work by blocking the action of angiotensin II, a hormone that constricts blood vessels. nih.gov

Studies on other related benzimidazole derivatives have shown promise. For instance, research on 2-phenyl substituted benzimidazoles has demonstrated antihypertensive effects in laboratory settings. nih.gov Similarly, a novel fluorophenyl benzimidazole has been reported to possess antihypertensive properties, with its mechanism of action potentially involving the blockade of AT1 receptors, an increase in cGMP levels, and modulation of calcium channels. nih.gov These investigations into different benzimidazole-containing molecules highlight the potential of this chemical scaffold in the search for new antihypertensive therapies. nih.govnih.gov However, without direct experimental evidence, the specific effects of the bromo and phenol substitutions in this compound on blood pressure remain uncharacterized.

Further research, including in-vivo and in-vitro studies, would be necessary to determine if this compound exhibits any antihypertensive activity and to elucidate its potential mechanism of action.

Mechanistic Insights into the Biological Action of 4 6 Bromo 1h Benzimidazol 2 Yl Phenol

DNA Binding Mechanisms and Modes of Interaction

While direct experimental studies on the DNA binding of 4-(6-bromo-1H-benzimidazol-2-yl)phenol are not extensively available in the public domain, the interactions of the broader class of benzimidazole (B57391) compounds with DNA have been investigated. These studies suggest that benzimidazoles can interact with DNA through various non-covalent modes, including intercalation and groove binding. The specific mode of binding is often dictated by the size, shape, and substitution pattern of the benzimidazole derivative.

Characterization of Intercalative Binding Modes with DNA

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding typically requires a flat, aromatic ring system that can stack with the DNA bases. Benzimidazole derivatives, possessing a planar bicyclic aromatic structure, are potential candidates for intercalative binding. This interaction can lead to significant changes in the DNA structure, such as unwinding of the helix and an increase in its length. Spectroscopic and viscosity measurements are common methods to study these interactions. For some benzimidazole compounds, evidence of intercalation has been reported, suggesting that this could be a possible mechanism of action for this compound, although specific studies are needed for confirmation.

Investigation of Minor and Major Groove Binding Interactions

Alternatively, benzimidazole derivatives can bind to the minor or major grooves of the DNA helix. Groove binding is typically driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the edges of the DNA base pairs in the grooves. The curvature of the molecule and the presence of hydrogen bond donors and acceptors are critical for stable groove binding. The phenol (B47542) and benzimidazole moieties of this compound contain potential hydrogen bond donors and acceptors that could facilitate groove binding. The determination of whether a compound prefers the major or minor groove often depends on its specific molecular dimensions and the sequence of the DNA.

Influence on DNA Thermal Denaturation Profiles

The binding of a small molecule to DNA can affect its thermal stability. The melting temperature (Tm) of DNA, which is the temperature at which half of the double-stranded DNA dissociates into single strands, can be altered upon ligand binding. Intercalating agents, in particular, are known to significantly increase the Tm of DNA by stabilizing the double helix. Studying the change in Tm in the presence of this compound would provide valuable insights into its binding mode and affinity for DNA. An increase in Tm would be indicative of a stabilizing interaction, such as intercalation or strong groove binding.

Identification of Protein Targets and Ligand-Protein Interaction Dynamics

Recent research has increasingly focused on the interaction of benzimidazole derivatives with specific protein targets, which can be a primary mechanism of their biological activity. While specific protein targets for this compound have not been definitively identified in publicly available literature, studies on structurally similar compounds provide valuable clues.

Molecular Docking Simulations with Identified Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For benzimidazole derivatives, docking studies have been performed with various protein targets, including enzymes and receptors.

For instance, a related compound, 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) , has been identified as a potent inhibitor of human 8-oxoguanine DNA glycosylase-1 (OGG1). nih.govnih.gov OGG1 is a key enzyme in the base excision repair pathway, responsible for removing oxidatively damaged bases from DNA. nih.govnih.gov TH5487 has been shown to prevent OGG1 from binding to its DNA substrate, thereby inhibiting its repair function. nih.govnih.gov

Molecular docking simulations of other benzimidazole derivatives have revealed interactions with enzymes such as acetylcholinesterase and butyrylcholinesterase. nih.gov These studies indicate that the benzimidazole core can form π-π stacking interactions with aromatic amino acid residues in the active site of these enzymes. nih.gov

A hypothetical molecular docking simulation of this compound with a protein target like OGG1 could reveal similar binding patterns. The bromo-benzimidazole core would likely occupy a hydrophobic pocket, while the phenol group could form key hydrogen bonds.

Interactive Data Table: Potential Protein Interactions of Benzimidazole Derivatives

| Compound Class | Protein Target | Key Interactions | Potential Effect |

| Bromo-benzimidazole | OGG1 | Hydrogen bonding, Hydrophobic interactions | Inhibition of DNA repair |

| Phenyl-benzimidazole | Acetylcholinesterase | π-π stacking, Hydrogen bonding | Enzyme inhibition |

| Bromo-imidazole | Fungal proteins | Π-Π stacking, Cation-pi interactions | Antimicrobial activity |

Analysis of Key Hydrogen Bonding and Hydrophobic Interactions at Active Sites

The stability of a ligand-protein complex is determined by a network of interactions. For benzimidazole derivatives, these interactions are crucial for their inhibitory activity.

Hydrogen Bonding: The phenol group (-OH) and the nitrogen atoms in the benzimidazole ring of this compound are capable of forming hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate (B1630785) in a protein's active site. Intramolecular hydrogen bonds are also observed in the crystal structures of similar compounds, which can influence the molecule's conformation and its interaction with a receptor. researchgate.netnih.govnih.gov

Hydrophobic Interactions: The aromatic rings of the benzimidazole and phenol moieties can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

In the case of the OGG1 inhibitor TH5487, it is plausible that the bromo-benzimidazole portion fits into a specific pocket of the enzyme, with the substituents forming critical contacts that prevent the enzyme from engaging with DNA. nih.govnih.gov Similarly, molecular docking studies of a bromo-imidazole derivative against a fungal protein target revealed Π-Π stacking interactions with histidine and tryptophan residues, and cation-pi interactions with arginine. nih.gov

Cellular Permeation and Intracellular Localization Studies

The ability of a compound to traverse the cell membrane and accumulate at its site of action is fundamental to its biological activity. For this compound, while direct studies on its cellular uptake and distribution are not extensively documented in publicly available literature, insights can be drawn from research on structurally related benzimidazole derivatives. The methodologies employed and the general observations for this class of compounds provide a framework for understanding the potential behavior of this compound.

Research Findings on Related Benzimidazole Derivatives

Studies on various benzimidazole derivatives consistently highlight the importance of physicochemical properties, particularly lipophilicity, in governing their cellular permeation. The presence of a bromine atom and a phenolic hydroxyl group in this compound is expected to significantly influence its lipophilicity and hydrogen-bonding capacity, thereby affecting its interaction with the lipid bilayer of the cell membrane.

One of the standard methods to evaluate the intestinal permeability of compounds, which often correlates with general cell membrane permeability, is the Caco-2 cell permeability assay. nih.goveuropa.eu This in vitro model utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. europa.eu For numerous benzimidazole derivatives, this assay has been employed to predict their oral absorption and systemic availability. nih.gov While specific Papp (apparent permeability coefficient) values for this compound are not available, it is established that the permeability of benzimidazoles can be influenced by their substituents. nih.gov Generally, compounds with moderate to high lipophilicity tend to exhibit better passive diffusion across the Caco-2 monolayer. nih.gov However, the relationship is not always linear, and factors such as efflux by transporters like P-glycoprotein can also play a crucial role. researchgate.net

The intracellular fate of benzimidazole derivatives has been investigated using various techniques, including fluorescence microscopy with labeled compounds. These studies have revealed that benzimidazoles can localize in different cellular compartments. For instance, some fluorescently-labeled benzimidazole-hydrazones have been observed to accumulate in the perinuclear space of cancer cells, where they can interfere with microtubule organization. nih.gov The intrinsic fluorescence of some benzimidazole derivatives can also be exploited for localization studies. nih.gov Other research has shown that certain benzimidazole compounds can translocate from the cytoplasm into the nucleus, where they may interact with DNA or nuclear proteins. nih.gov The targeting of intracellular kinases, a known mechanism for some benzimidazoles, inherently requires the compound to be present in the cytoplasm or nucleus. biotech-asia.orgnih.gov

The table below summarizes the common experimental approaches and general findings for the cellular permeation and localization of benzimidazole derivatives, which can be extrapolated to infer the likely behavior of this compound.

| Methodology | Purpose | General Observations for Benzimidazole Derivatives | References |

| Caco-2 Permeability Assay | To assess intestinal and general cell permeability. | Permeability is often correlated with lipophilicity. Both passive diffusion and active transport mechanisms can be involved. | nih.goveuropa.euresearchgate.net |

| Fluorescence Microscopy | To visualize intracellular localization. | Localization in various compartments, including the perinuclear space, nucleus, and association with microtubules has been observed. | nih.govnih.gov |

| Cellular Uptake Studies (e.g., using radiolabeled compounds) | To quantify the amount of compound entering the cells. | Uptake can be concentration-dependent. | researchgate.net |

| In Silico Modeling | To predict permeability based on physicochemical properties. | Lipophilicity (LogP) and other molecular descriptors are used to estimate cell penetration. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Strategies for 4 6 Bromo 1h Benzimidazol 2 Yl Phenol Analogues

Impact of Bromine Substitution at Position 6 on Biological Activity and Potency

The presence and nature of substituents on the benzimidazole (B57391) ring are critical determinants of biological activity. The bromine atom at the 6-position of 4-(6-bromo-1H-benzimidazol-2-yl)phenol plays a pivotal role in modulating the compound's potency and, in some cases, its mechanism of action.

Research has shown that halogen substitution at the 5- and/or 6-positions of the benzimidazole ring can significantly impact the antimicrobial and anticancer properties of these compounds. For instance, studies on a series of 2-substituted benzimidazoles revealed that the introduction of a bromine or chlorine atom at the 5- or 6-position can enhance antibacterial activity. nih.gov Specifically, compounds like 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole and 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole have demonstrated potent activity with Minimum Inhibitory Concentrations (MICs) of less than 4 μg/mL. nih.gov This suggests that the electron-withdrawing nature and the lipophilicity of the bromine atom at position 6 can contribute to improved interactions with biological targets.

Influence of the Phenolic Hydroxyl Group and its Positional Isomerism

The phenolic hydroxyl group on the 2-phenyl ring is another crucial pharmacophoric feature of this compound. Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with biological targets. The position of this hydroxyl group can significantly alter the molecule's conformation and binding affinity.

Studies on 2-arylbenzimidazole derivatives have consistently shown that the presence of a hydroxyl group is often essential for antioxidant and antimicrobial activities. researchgate.net For instance, research on 2-(2'-hydroxyphenyl)benzimidazole and its analogues has demonstrated that both normal and tautomer emissions are significantly enhanced upon interaction with proteins like bovine serum albumin (BSA), indicating strong binding. researchgate.net

Effects of Diverse Substituents on the Benzimidazole and Phenyl Rings on Bioactivity

The therapeutic profile of this compound can be further fine-tuned by introducing a variety of substituents on both the benzimidazole and the 2-phenyl rings. These modifications can influence the compound's electronic properties, lipophilicity, steric bulk, and ultimately, its interaction with biological targets.

Substitutions on the Benzimidazole Ring:

Modifications at the N-1 position of the benzimidazole ring have been extensively explored. N-alkylation with various groups can significantly impact bioactivity. For instance, the introduction of bulky lipophilic groups at the N-1 position has been shown to be important for anti-inflammatory activity. researchgate.net In the context of anticancer activity, N-substituted benzimidazole derivatives bearing an alkyl chain and a nitrogen-containing 5- or 6-membered ring have shown enhanced cytotoxic effects. nih.gov

Substitutions on the 2-Phenyl Ring:

The 2-phenyl ring offers another avenue for structural modification. The introduction of electron-withdrawing groups on this ring has been shown to improve the in vitro potency of some imidazole-based antagonists. nih.gov In the case of 2-phenylbenzimidazoles, the presence of oxygenated substituents on the phenyl ring has been investigated for antitumor activity. rsc.org While these modifications did not always lead to more potent compounds than their benzothiazole (B30560) counterparts, they provided valuable insights for further derivatization. rsc.org

The following interactive table summarizes the effects of various substituents on the biological activity of benzimidazole derivatives, providing a glimpse into the vast chemical space available for exploration.

| Parent Compound | Ring | Position of Substitution | Substituent | Biological Activity | Reference |

| 2-Phenylbenzimidazole (B57529) | Benzimidazole | 5/6 | -Cl, -Br | Enhanced Antibacterial Activity | nih.gov |

| 2-Phenylbenzimidazole | Benzimidazole | 6 | -NO2 | Favorable for Anti-inflammatory Activity | nih.gov |

| 2-Phenylbenzimidazole | 2-Phenyl | ortho | -OH | Favorable for Anti-inflammatory Activity | nih.gov |

| Benzimidazole | N-1 | Alkyl chain with N-containing ring | Enhanced Anticancer Activity | nih.gov | |

| 2-Phenylbenzimidazole | 2-Phenyl | Oxygenated substituents | Antitumor Activity | rsc.org |

Rational Design and Synthesis of Novel Derivatives with Enhanced Therapeutic Potential

The wealth of SAR data for benzimidazole derivatives has paved the way for the rational design and synthesis of novel analogues with improved therapeutic properties. The goal of such design strategies is to optimize potency, selectivity, and pharmacokinetic profiles while minimizing toxicity.

One common approach involves the use of molecular hybridization, where the benzimidazole scaffold is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. For example, benzimidazole-triazole hybrids have been designed and synthesized as multi-target inhibitors for cancer therapy. nih.gov

The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. rsc.org A variety of catalysts and reaction conditions can be employed to improve yields and facilitate the introduction of diverse substituents. Microwave-assisted synthesis has also emerged as an efficient method for preparing these compounds. rsc.org

A general synthetic scheme for novel 2-phenylbenzimidazole derivatives often starts with the appropriate substituted o-phenylenediamine (B120857), which is then condensed with a substituted benzoic acid or benzaldehyde (B42025). Subsequent modifications, such as N-alkylation or further substitution on the phenyl ring, can then be carried out to generate a library of analogues for biological screening. rsc.orgnih.gov The insights gained from SAR studies are crucial in guiding the selection of substituents to be incorporated in these synthetic endeavors, ultimately leading to the discovery of more effective and safer therapeutic agents based on the this compound scaffold.

Coordination Chemistry of 4 6 Bromo 1h Benzimidazol 2 Yl Phenol with Metal Ions

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Pd(II), Fe(III), Co(II), Ag(I), Ru(III))

No specific synthesis protocols or characterization data for metal complexes of 4-(6-bromo-1H-benzimidazol-2-yl)phenol were found.

Spectroscopic Analysis of Metal-Ligand Coordination

No spectroscopic data (such as IR, UV-Vis, NMR, or mass spectrometry) detailing the coordination of this compound with the specified metal ions is available in the searched literature.

Structural Features of Metal-Ligand Chelation and Coordination Geometry

There are no published crystal structures or detailed structural analyses for metal complexes of this compound that would describe chelation modes and coordination geometries.

Further research and publication in the field of coordination chemistry are required to provide the specific data needed to populate these topics.

Future Research Directions and Therapeutic Potential of 4 6 Bromo 1h Benzimidazol 2 Yl Phenol

Advanced Lead Optimization and Drug Development Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. For 4-(6-bromo-1H-benzimidazol-2-yl)phenol, several advanced strategies can be envisioned to develop it into a viable drug candidate.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental. nih.goveurekaselect.com This involves synthesizing and evaluating a library of analogues to understand the contribution of the bromo and phenolic groups to the compound's biological activity. Key modifications could include:

Varying the position of the bromine atom on the benzimidazole (B57391) ring to determine if the 6-position is optimal for activity.

Introducing different halogen substituents (e.g., chlorine, fluorine) to modulate electronic and lipophilic properties.

Modifying the phenolic hydroxyl group through etherification or esterification to alter solubility and metabolic stability.

Substituting the phenyl ring with various functional groups to explore further interactions with biological targets.

Computational Modeling and In Silico Screening: Predictive computational models can accelerate the optimization process. nih.govrsc.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to predict the biological activity of virtual analogues of this compound, prioritizing the synthesis of the most promising candidates. nih.govrsc.org

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial. Studies on metabolic stability, plasma protein binding, and cell permeability will guide the chemical modifications necessary to achieve a desirable pharmacokinetic profile for in vivo efficacy.

| Strategy | Objective | Example Modification on this compound |

| SAR Studies | Enhance potency and selectivity | Substitution of the bromo group with other halogens. |

| Computational Modeling | Predict activity and guide synthesis | In silico screening of a virtual library of derivatives. |

| Pharmacokinetic Profiling | Improve drug-like properties | Esterification of the phenolic hydroxyl group. |

Exploration of Novel Therapeutic Targets and Disease Applications

The benzimidazole core is associated with a wide spectrum of biological activities, suggesting that this compound could be investigated for various therapeutic applications. nih.govrsc.orgrsc.orgcbijournal.com

Anticancer Activity: Many benzimidazole derivatives are potent anticancer agents, targeting various mechanisms such as topoisomerase inhibition, DNA intercalation, and inhibition of protein kinases. nih.govmdpi.com The presence of the bromine atom could enhance the anticancer potential through halogen bonding or by increasing lipophilicity, thereby improving cell penetration. rsc.org The phenolic group might also contribute to activity, possibly through interactions with specific enzymes or receptors. nih.gov Future research should screen this compound against a panel of cancer cell lines to identify potential anticancer efficacy. nih.gov

Antimicrobial and Antifungal Activity: Benzimidazoles are well-established antimicrobial and antifungal agents. isca.innih.govnih.gov The bromo substituent, in particular, has been shown to be favorable for antifungal activity in some benzimidazole derivatives. rsc.org Investigations into the minimum inhibitory concentration (MIC) of this compound against a broad range of bacteria and fungi, including drug-resistant strains, are warranted. nih.gov

Anti-inflammatory Activity: Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.govmdpi.comnih.gov The phenolic moiety is a common feature in many anti-inflammatory compounds, acting as a radical scavenger or interacting with inflammatory targets. nih.gov Therefore, evaluating the anti-inflammatory potential of this compound in relevant cellular and animal models of inflammation is a promising research avenue.

| Potential Therapeutic Area | Rationale based on Structural Features | Proposed Initial Screening |

| Oncology | Benzimidazole core, potential for halogen bonding from bromine. rsc.orgnih.gov | Cytotoxicity assays against a panel of cancer cell lines. |

| Infectious Diseases | Known antimicrobial/antifungal activity of benzimidazoles, favorable bromo-substitution. rsc.orgisca.in | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. |

| Inflammation | Anti-inflammatory potential of benzimidazoles and phenols. nih.govmdpi.com | In vitro assays for inhibition of COX/LOX enzymes. |

Potential Applications in Chemical Biology and Biosensing Technologies

Beyond direct therapeutic applications, this compound holds promise as a tool in chemical biology and for the development of novel biosensors.

Fluorescent Probes: The benzimidazole scaffold can exhibit fluorescence, and its photophysical properties are often influenced by substituents and the surrounding environment. researchgate.net The phenolic group, being pH-sensitive, could allow for the development of pH-responsive fluorescent probes. Furthermore, the compound could be functionalized to create selective probes for specific biomolecules or metal ions, enabling their detection and imaging in biological systems. nih.gov

Chemical Biology Probes: As a potential inhibitor of various enzymes, this compound could be developed into a chemical probe to study the function of these enzymes in cellular pathways. By attaching an affinity tag or a reporter group, this compound could be used for target identification and validation studies.

Biosensor Development: The ability of the benzimidazole moiety to coordinate with metal ions and the potential for the phenolic group to participate in specific recognition events could be exploited in the design of electrochemical or optical biosensors. nih.govacs.org Such sensors could be developed for the detection of disease biomarkers or environmental pollutants.

Synergistic Effects with Existing Therapeutic Agents and Combination Therapies

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment regimens.

Combination with Anticancer Drugs: In cancer treatment, combining a novel agent with established chemotherapeutics can overcome drug resistance and enhance efficacy. nih.gov For instance, if this compound is found to inhibit a specific kinase, combining it with a DNA-damaging agent could lead to a synergistic anticancer effect. mdpi.com

Combination with Antibiotics: The emergence of antibiotic resistance is a major global health threat. Combining a new antimicrobial agent with existing antibiotics can restore the efficacy of the older drugs. mdpi.com If this compound exhibits antimicrobial activity, its potential to act as a synergist with conventional antibiotics should be explored.

Combination with Anti-inflammatory Drugs: In the context of inflammatory diseases, a combination of agents targeting different inflammatory pathways can provide better therapeutic outcomes with potentially lower doses and reduced side effects. mdpi.com

| Therapeutic Area | Potential Combination Partner | Rationale for Synergy |

| Cancer | Cisplatin (DNA-damaging agent) | Targeting different cellular pathways (e.g., signaling and DNA replication). nih.gov |

| Bacterial Infections | Beta-lactam antibiotics | Overcoming resistance mechanisms or targeting different bacterial processes. mdpi.com |

| Inflammatory Diseases | NSAIDs (e.g., Ibuprofen) | Modulating multiple inflammatory mediators. mdpi.com |

Q & A

Q. What are the most reliable synthetic routes for 4-(6-bromo-1H-benzimidazol-2-yl)phenol, and how can purity be optimized?

The compound is typically synthesized via condensation reactions between substituted benzimidazoles and phenolic derivatives. For example, Mannich reactions using 4-chloro-2-(1H-pyrazol-3-yl)phenol with crown ether derivatives under controlled pH (e.g., pH 9–10) and temperature (60–80°C) yield structurally analogous benzimidazole-phenol hybrids . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥98% purity .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is standard. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, and β = 95.13° have been reported for similar benzimidazole derivatives . Structural data reveal intramolecular hydrogen bonds (O–H···N, ~2.6 Å) and π-π stacking (3.4–3.6 Å), critical for stability and supramolecular assembly .

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm and phenolic -OH at δ 9.8–10.2 ppm.

- FTIR : Stretching vibrations for -OH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Br (550–600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks around m/z 315–320 .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in solid-state?

Graph set analysis (e.g., R ²₂(8) motifs) reveals directional O–H···N and N–H···O interactions, forming 1D chains or 2D sheets. These patterns, analyzed via Etter’s rules, correlate with crystal packing efficiency and thermal stability. For example, intermolecular hydrogen bonds (2.7–3.0 Å) in benzimidazole derivatives enhance melting points by 20–30°C compared to non-hydrogen-bonded analogs .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (e.g., 4.2–4.5 eV), indicating charge-transfer potential. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (phenolic -OH) and electrophilic sites (benzimidazole ring). These properties guide applications in optoelectronics or as kinase inhibitors .

Q. How can structural modifications enhance bioactivity? A case study in structure-activity relationships (SAR).

Substituting the bromine atom with electron-withdrawing groups (e.g., -NO₂) increases antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus). Conversely, replacing the phenol with a methoxy group reduces solubility but improves logP (from 2.1 to 3.5), enhancing blood-brain barrier penetration .

Methodological Challenges and Solutions

Resolving contradictions in spectroscopic vs. crystallographic A case of tautomeric ambiguity.

Benzimidazole derivatives often exhibit tautomerism (1H vs. 3H forms). SCXRD unambiguously assigns proton positions, while ¹H NMR may show averaged signals. For example, a crystallographically confirmed 1H-tautomer may display broad NMR peaks at δ 12.5 ppm (imidazole NH), resolvable via variable-temperature NMR .

Designing experiments to probe intermolecular interactions in solution vs. solid-state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.